1-(2-Bromo-1,3-oxazol-4-yl)ethanol
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Overview
Description
1-(2-Bromo-1,3-oxazol-4-yl)ethanol is a chemical compound that belongs to the oxazole family, characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the bromine atom and the hydroxyl group in its structure makes it a versatile intermediate for further chemical modifications.
Preparation Methods
The synthesis of 1-(2-Bromo-1,3-oxazol-4-yl)ethanol can be achieved through several routes. One common method involves the reaction of 2-bromo-1,3-oxazole with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Another approach involves the use of 2-bromo-1,3-oxazole and ethanol in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
1-(2-Bromo-1,3-oxazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires a catalyst and is conducted in a polar solvent.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-1,3-oxazol-4-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industrial Applications: It is employed in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism by which 1-(2-Bromo-1,3-oxazol-4-yl)ethanol exerts its effects is primarily through its interaction with biological targets. The bromine atom and the hydroxyl group allow the compound to form hydrogen bonds and halogen bonds with enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target molecule.
Comparison with Similar Compounds
1-(2-Bromo-1,3-oxazol-4-yl)ethanol can be compared with other similar compounds, such as:
2-Bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone: This compound has a similar oxazole ring structure but differs in the substitution pattern, which can lead to different chemical reactivity and biological activity.
2-Bromo-1,3-oxazole-4-carboxylate: This compound contains a carboxylate group instead of a hydroxyl group, which affects its solubility and reactivity in different chemical environments.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C5H6BrNO2 |
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Molecular Weight |
192.01 g/mol |
IUPAC Name |
1-(2-bromo-1,3-oxazol-4-yl)ethanol |
InChI |
InChI=1S/C5H6BrNO2/c1-3(8)4-2-9-5(6)7-4/h2-3,8H,1H3 |
InChI Key |
UYURVGNTILZESY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=COC(=N1)Br)O |
Origin of Product |
United States |
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